molecular formula C33H34O B14284858 1-(Naphthalen-2-yl)-3-[2-(8-phenyloctyl)phenyl]prop-2-en-1-one CAS No. 134511-41-4

1-(Naphthalen-2-yl)-3-[2-(8-phenyloctyl)phenyl]prop-2-en-1-one

Cat. No.: B14284858
CAS No.: 134511-41-4
M. Wt: 446.6 g/mol
InChI Key: BDNFRSRTJTUKCG-UHFFFAOYSA-N
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Description

1-(Naphthalen-2-yl)-3-[2-(8-phenyloctyl)phenyl]prop-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities and applications in various fields. This compound is characterized by the presence of a naphthalene ring and a phenyl ring connected through a propenone bridge.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Naphthalen-2-yl)-3-[2-(8-phenyloctyl)phenyl]prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between naphthalen-2-yl ketone and 2-(8-phenyloctyl)benzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent under reflux conditions for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, purification techniques like recrystallization or column chromatography are used to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

1-(Naphthalen-2-yl)-3-[2-(8-phenyloctyl)phenyl]prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or hydroxylated derivatives.

    Reduction: Reduction reactions can convert the propenone bridge to a saturated propanone.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.

    Substitution: Halogenating agents like bromine or chlorinating agents can be used under mild conditions.

Major Products Formed

    Oxidation: Epoxides or hydroxylated derivatives.

    Reduction: Saturated propanone derivatives.

    Substitution: Halogenated or other substituted aromatic compounds.

Scientific Research Applications

1-(Naphthalen-2-yl)-3-[2-(8-phenyloctyl)phenyl]prop-2-en-1-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as anti-inflammatory, antioxidant, and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of materials with specific optical or electronic properties.

Mechanism of Action

The mechanism of action of 1-(Naphthalen-2-yl)-3-[2-(8-phenyloctyl)phenyl]prop-2-en-1-one involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling processes.

    Affecting Gene Expression: Altering the expression of genes related to inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

    1-(Naphthalen-2-yl)-2-phenylethanone: Similar structure but lacks the propenone bridge.

    1-(Naphthalen-2-yl)-3-phenylprop-2-en-1-one: Similar structure but with a different substituent on the phenyl ring.

    1-(Naphthalen-2-yl)-3-(4-methoxyphenyl)prop-2-en-1-one: Contains a methoxy group on the phenyl ring.

Uniqueness

1-(Naphthalen-2-yl)-3-[2-(8-phenyloctyl)phenyl]prop-2-en-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

134511-41-4

Molecular Formula

C33H34O

Molecular Weight

446.6 g/mol

IUPAC Name

1-naphthalen-2-yl-3-[2-(8-phenyloctyl)phenyl]prop-2-en-1-one

InChI

InChI=1S/C33H34O/c34-33(32-23-22-30-20-12-13-21-31(30)26-32)25-24-29-19-11-10-18-28(29)17-9-4-2-1-3-6-14-27-15-7-5-8-16-27/h5,7-8,10-13,15-16,18-26H,1-4,6,9,14,17H2

InChI Key

BDNFRSRTJTUKCG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCCCCCCCC2=CC=CC=C2C=CC(=O)C3=CC4=CC=CC=C4C=C3

Origin of Product

United States

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